REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=2)[C:6](=[O:18])[C:5](=O)[NH:4][CH:3]=1.P(Br)(Br)([Br:22])=O.P(Br)(Br)(Br)=O.C(#N)C.C(=O)(O)[O-].[Na+]>C(#N)C.O.C1(C)C=CC=CC=1>[Br:22][C:5]1[C:6](=[O:18])[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=2)[C:2]([CH3:1])=[CH:3][N:4]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
289.34 g
|
Type
|
reactant
|
Smiles
|
CC1=CNC(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)=O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
POBr3 acetonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br.C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
10.3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
368.4 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
3
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1.475 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.95 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred for 6 hours at 20-25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the slurry heated to reflux
|
Type
|
CUSTOM
|
Details
|
Azeotroped water (53 ml) was collected
|
Type
|
CUSTOM
|
Details
|
The toluene was then removed under reduced pressure at <50° C.
|
Type
|
CUSTOM
|
Details
|
to give an off-white powder
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated to 64-67° C
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to 20-25° C
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
The solid was then filtered off
|
Type
|
WASH
|
Details
|
the filter-cake washed with water (2×0.55 L)
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(N(C(=CN1)C)C1=CC(=CC=C1)C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |